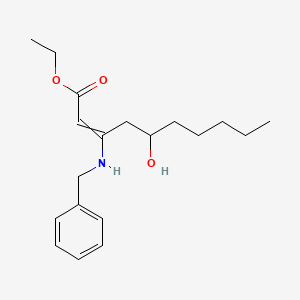
Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, a hydroxy group, and a dec-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate typically involves the reaction of ethyl acetoacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the benzylamine on the carbonyl group of the ethyl acetoacetate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts such as palladium on carbon can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzylamino group allows it to form hydrogen bonds and other interactions with target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)-5-hydroxydec-2-enoate can be compared with other similar compounds, such as:
Benzylamine: A simpler compound with a benzylamino group but lacking the ester and hydroxy functionalities.
Ethyl acetoacetate: A precursor in the synthesis of this compound, containing an ester and a keto group.
Ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate: A structurally related compound with additional functional groups that may confer different properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
650596-80-8 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-5-hydroxydec-2-enoate |
InChI |
InChI=1S/C19H29NO3/c1-3-5-7-12-18(21)13-17(14-19(22)23-4-2)20-15-16-10-8-6-9-11-16/h6,8-11,14,18,20-21H,3-5,7,12-13,15H2,1-2H3 |
InChI Key |
IFTYVWWPZJKSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=CC(=O)OCC)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


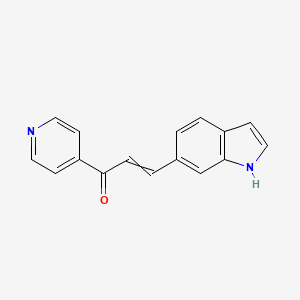
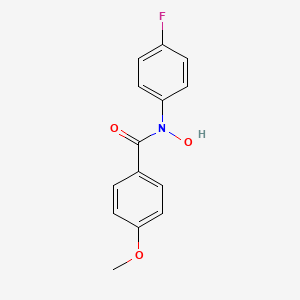
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
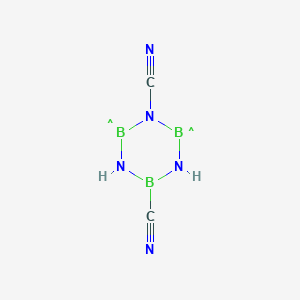
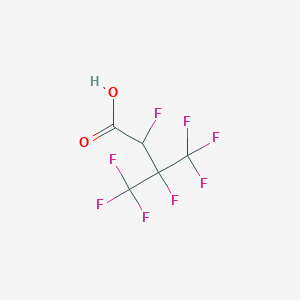
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
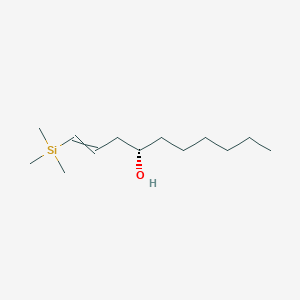
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
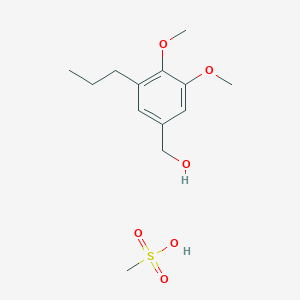
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
